

Tianeptine: A Comprehensive Technical Guide to its Molecular Structure and Properties

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Compound of Interest

Compound Name: Depreton

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Abstract

Tianeptine is a tricyclic compound with a unique pharmacological profile that distinguishes it from typical antidepressants. Initially characterized as a selective serotonin reuptake enhancer (SSRE), subsequent research has revealed its primary mechanisms of action to be the modulation of glutamatergic neurotransmission and agonism at the mu-opioid receptor. This technical guide provides an in-depth overview of the molecular structure, physicochemical and pharmacological properties, and associated signaling pathways of tianeptine. Detailed experimental protocols for its synthesis and analysis are also presented, alongside visual representations of its mechanism of action to facilitate a comprehensive understanding for research and drug development professionals.

Molecular Structure and Physicochemical Properties

Tianeptine's core structure is a dibenzothiazepine ring, a seven-membered ring containing sulfur and nitrogen atoms fused to two benzene rings. A heptanoic acid side chain is attached to the nitrogen atom of the central ring. This unique structure confers its distinct pharmacological properties.

Chemical Identity

Identifier	Value
IUPAC Name	7-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid
Chemical Formula	C ₂₁ H ₂₅ ClN ₂ O ₄ S
CAS Number	66981-73-5 (Tianeptine), 30123-17-2 (Tianeptine Sodium Salt)

Physicochemical Data

Property	Value
Molecular Weight	436.95 g/mol
Melting Point	129-131 °C
pKa	3.5 (carboxylic acid)
Solubility	Freely soluble in water and methanol

Pharmacological Properties

Tianeptine's primary pharmacological effects are mediated through its actions as a full agonist at the mu-opioid receptor (MOR) and as a modulator of the glutamatergic system, specifically affecting AMPA and NMDA receptors.

Pharmacodynamics

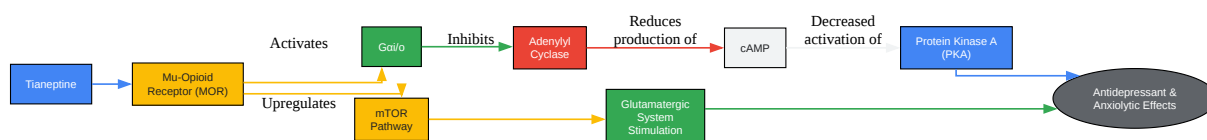
Target	Action	Affinity (Ki)
Mu-Opioid Receptor (MOR)	Full Agonist	~383 nM
Delta-Opioid Receptor (DOR)	Weak Agonist	~1.94 µM
AMPA Receptor	Positive Allosteric Modulator	-
NMDA Receptor	Modulator	-

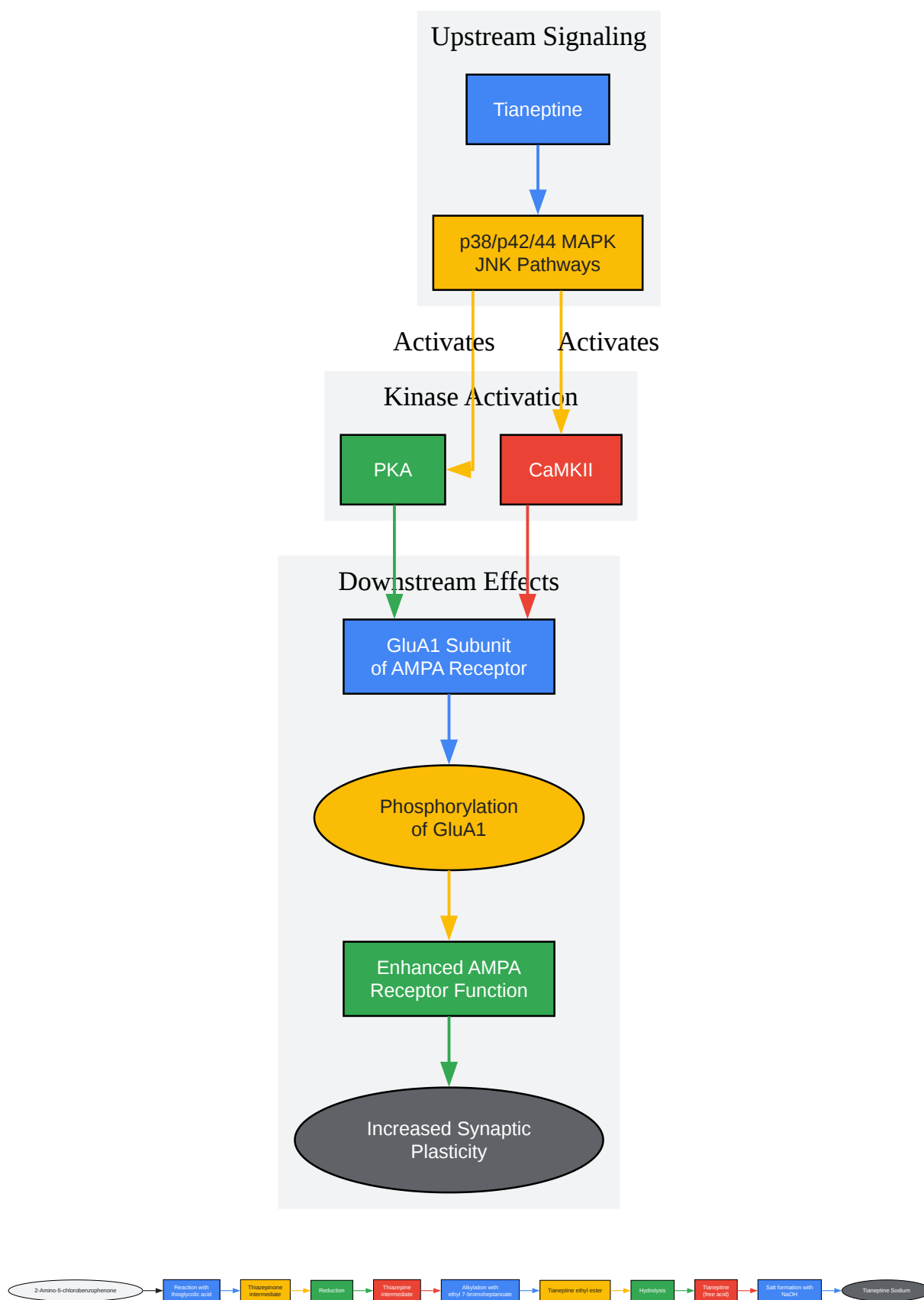
Signaling Pathways

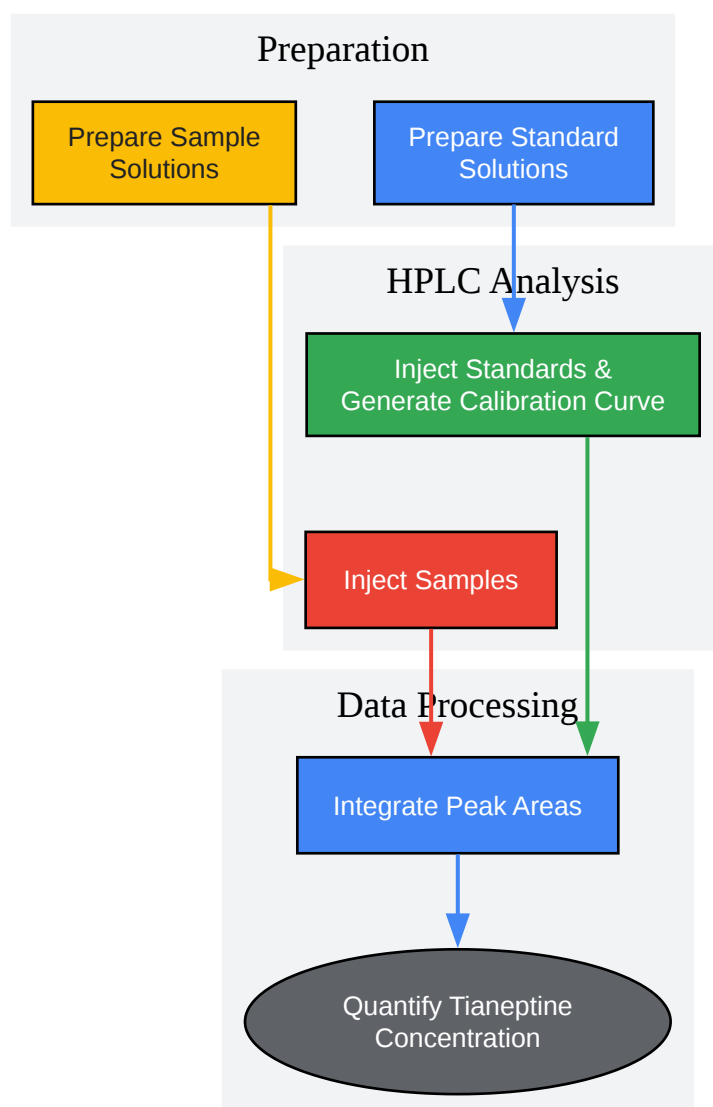
Tianeptine's therapeutic effects are a consequence of its engagement with distinct signaling cascades. Its action as a mu-opioid receptor agonist and its modulation of glutamate receptors converge on pathways that influence neuronal plasticity and stress responses.

Mu-Opioid Receptor Signaling

As a full agonist at the mu-opioid receptor, tianeptine initiates a signaling cascade that is believed to contribute to its antidepressant and anxiolytic effects. This pathway involves the activation of G-proteins and downstream effectors. One of the key downstream effects of MOR activation by tianeptine is the upregulation of the mTOR pathway, which in turn stimulates the glutamatergic system.^[2]







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